molecular formula C23H29FN2O4S B2970188 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 922134-22-3

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2970188
CAS No.: 922134-22-3
M. Wt: 448.55
InChI Key: KSRPFLDAQPDGJT-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a potent and selective B-Raf kinase inhibitor, specifically targeting the V600E mutant oncogene, a key driver in several cancers. This compound acts by competitively binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing the aberrant MAPK/ERK signaling pathway and inhibiting uncontrolled cellular proliferation. Its primary research value lies in the study of targeted cancer therapies, particularly for melanoma, colorectal cancer, and papillary thyroid carcinoma, where the B-Raf V600E mutation is prevalent. Researchers utilize this inhibitor to elucidate resistance mechanisms, explore synergistic drug combinations, and evaluate tumor regression in preclinical in vitro and in vivo models. The isopentyl side chain and sulfonamide moiety are critical structural features that enhance its potency and selectivity, making it a valuable tool for probing the structural biology of kinase inhibition and for advancing the development of next-generation oncology therapeutics.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-19-13-18(7-8-20(19)30-14-23(4,5)22(26)27)25-31(28,29)21-9-6-17(24)12-16(21)3/h6-9,12-13,15,25H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRPFLDAQPDGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Details

  • Molecular Formula: C23H29FN2O4S
  • Molecular Weight: 448.55 g/mol
  • IUPAC Name: N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-3-methylbenzenesulfonamide

Structure Representation

The compound features a sulfonamide group attached to a complex oxazepine structure, which is known for its diverse chemical properties and potential pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide group enhances its potential as a therapeutic agent.

Pharmacological Studies

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds with similar oxazepine structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties: The sulfonamide moiety is known for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential: Some derivatives of oxazepine have been studied for their anticancer activities. They may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompoundFindings
Study 14-Fluoro derivativesShowed significant inhibition of bacterial growth against E. coli and S. aureus.
Study 2Oxazepine analogsInduced apoptosis in breast cancer cell lines through caspase activation.
Study 3Sulfonamide compoundsDemonstrated anti-inflammatory effects in murine models by reducing cytokine levels.

Synthetic Routes

The synthesis of 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide typically involves:

  • Formation of the oxazepine ring through cyclization.
  • Introduction of the fluoro group via halogenation.
  • Coupling with the sulfonamide component using standard amide bond formation techniques.

Research Insights

Research on this compound is limited but growing. Recent studies focus on:

  • The optimization of synthetic methodologies to enhance yield and purity.
  • Evaluating the biological activity through in vitro and in vivo models to determine efficacy and safety profiles.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl benzamide analog () replaces the sulfonamide group with a benzamide, enhancing lipophilicity due to the CF₃ group. This substitution may alter target binding kinetics compared to the sulfonamide-based target compound . The 3,4-dimethyl sulfonamide analog () lacks halogenation but introduces methyl groups, which could reduce polarity and metabolic instability .

Core Modifications :

  • All compounds retain the 3,3-dimethyl-4-oxo benzoxazepine core, critical for maintaining ring rigidity. However, the isopentyl vs. isobutyl side chain ( vs. 11) may influence steric interactions with hydrophobic binding pockets .

Computational and Bioactivity Comparisons

Structural Similarity Metrics

Computational studies using Tanimoto and Dice similarity indices () reveal that the target compound shares ~70–85% structural similarity with its analogs, primarily due to the conserved benzoxazepine core. However, the sulfonamide/benzamide divergence reduces similarity scores by 15–20%, highlighting the impact of functional group variations .

Bioactivity Correlations

While explicit bioactivity data for these compounds are absent in the provided evidence, demonstrates that structurally similar compounds often exhibit overlapping bioactivity profiles. For example:

  • Sulfonamide derivatives are frequently associated with carbonic anhydrase inhibition or kinase modulation .
  • Benzamide analogs (e.g., ) may target G-protein-coupled receptors (GPCRs) due to their resemblance to endogenous ligands .

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